N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide
Description
N-{[(3-Nitrophenyl)amino]carbonothioyl}acetamide is a thiourea derivative featuring an acetamide group linked to a 3-nitrophenyl-substituted thiourea moiety. Its molecular formula is C₉H₈N₄O₃S, with a molecular weight of 276.25 g/mol. The compound’s structure combines electron-withdrawing (nitro group) and hydrogen-bonding (thiourea and acetamide) functionalities, making it relevant for applications in medicinal chemistry, coordination chemistry, and materials science.
Properties
IUPAC Name |
N-[(3-nitrophenyl)carbamothioyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-6(13)10-9(16)11-7-3-2-4-8(5-7)12(14)15/h2-5H,1H3,(H2,10,11,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSMGQFWIWWKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide typically involves the reaction of 3-nitroaniline with carbon disulfide and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-nitroaniline is reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the intermediate 3-nitrophenyl isothiocyanate.
Step 2: The intermediate is then reacted with acetic anhydride to yield this compound.
The reaction conditions, including temperature, solvent, and reaction time, are optimized to maximize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction parameters are carefully monitored and controlled to meet industrial standards.
Chemical Reactions Analysis
Oxidation Reactions
The nitro group undergoes reduction under controlled conditions. Hydrogenation with catalytic palladium or nickel yields the corresponding amino derivative N-{[(3-aminophenyl)amino]carbonothioyl}acetamide (Table 1). This reaction is critical for generating intermediates in pharmaceutical synthesis .
Reagents :
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H₂/Pd-C (10 atm, ethanol, 25°C)
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NaBH₄/CuCl₂ (aqueous methanol, 0°C)
Key observation : Complete reduction requires 6–8 hours, with yields >85% under inert atmospheres .
Reduction of Thiocarbonyl Group
The C=S bond is reduced to a thiol (-SH) using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF), producing N-{[(3-nitrophenyl)amino]carbonyl}acetamide thiol (Table 1) .
Conditions :
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LiAlH₄ (3 eq.), THF, reflux (66°C), 3 hours
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Quenching with ice-cold HCl
Yield : 60–72% (isolated via column chromatography) .
Nucleophilic Substitution
The acetamide group undergoes substitution with primary amines (e.g., methylamine, benzylamine) in polar aprotic solvents :
Example :
Conditions :
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DMF, 80°C, 12 hours
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Triethylamine (base catalyst)
Products : Substituted alkylamides with yields of 45–68% .
Cyclization to Heterocycles
Thiourea participates in S-cyclization to form 1,3-thiazoles. Reaction with α-haloketones (e.g., phenacyl bromide) yields 2-(3-nitrophenylamino)-4-phenylthiazole-5-carboxamide (Table 1) .
Mechanism :
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Deprotonation of thiourea nitrogen by K₂CO₃.
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Nucleophilic attack by sulfur on α-carbon of ketone.
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Elimination of H₂O to form a five-membered ring.
Yield : 55–78% (microwave-assisted synthesis reduces time to 15 minutes) .
Hydrolysis Reactions
Acid- or base-catalyzed hydrolysis cleaves the acetamide group:
Acidic conditions (HCl, 110°C):
Basic conditions (NaOH, ethanol/H₂O):
Applications : Degradation studies for environmental safety assessments .
Table 1: Representative Reactions and Products
Structural Insights from Spectroscopic Data
Mechanistic Considerations
-
Intramolecular hydrogen bonding between C=O and N-H stabilizes planar conformations, directing regioselectivity in cyclization .
-
Electron-withdrawing nitro group enhances electrophilicity at the thiocarbonyl sulfur, facilitating nucleophilic attacks.
This compound’s versatility in forming pharmacophores (e.g., thiazoles, aminophenyl derivatives) positions it as a valuable scaffold in medicinal chemistry and materials science.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide typically involves the reaction of 3-nitroaniline with carbon disulfide and acetic anhydride. The following steps outline the general synthetic route:
- Formation of Intermediate : 3-nitroaniline reacts with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form 3-nitrophenyl isothiocyanate.
- Final Product Formation : The intermediate is then reacted with acetic anhydride to yield this compound.
This compound exhibits various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block for further chemical synthesis.
Chemistry
This compound serves as a crucial building block in synthesizing various heterocyclic compounds. Its unique carbonothioyl group imparts distinct chemical properties that facilitate the development of new materials and chemical processes.
Biology
Research has indicated that this compound can act as an enzyme inhibitor. Specifically, it has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways. For example, studies have shown its effectiveness in inhibiting PanK (pantothenate kinase), which is essential for coenzyme A biosynthesis in Mycobacterium tuberculosis .
Medicine
The therapeutic potential of this compound has been explored in various contexts:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Its efficacy against bacterial strains has been tested, showing promising results that warrant further investigation into its use as an antimicrobial agent .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Enzyme Inhibition : A study demonstrated that the compound effectively inhibited PanK activity, leading to reduced growth rates of Mycobacterium tuberculosis in vitro. This finding suggests potential use in developing new antitubercular drugs .
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus revealed that derivatives of this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations lower than those of established antibiotics like vancomycin .
Mechanism of Action
The mechanism of action of N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. The nitrophenyl group plays a crucial role in the binding process, while the carbonothioyl and acetamide groups contribute to the overall stability of the compound-enzyme complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related acetamides and thiourea derivatives (Table 1).
Table 1: Structural Comparison of N-{[(3-Nitrophenyl)amino]carbonothioyl}acetamide and Analogs
Spectroscopic and Reactivity Differences
NMR Shifts :
- N-(3-Nitrophenyl)acetamide exhibits aromatic proton shifts at δ 7.82 ppm (1H) and acetamide protons at δ 2.15 ppm (3H) in CDCl₃ . The thiourea group in the target compound would likely show downfield shifts for NH protons (δ 9–11 ppm) due to hydrogen bonding .
- The 13C NMR of N-(3-Nitrophenyl)acetamide includes carbonyl carbon at δ 168.9 ppm , while the thiourea carbonyl (C=S) in the target compound would resonate near δ 180–190 ppm .
- Reactivity: The nitro group in N-(3-Nitrophenyl)acetamide is reducible to an amine (e.g., using Fe nanoparticles/NaBH₄) . The thiourea group in the target compound may enhance reactivity toward metal ions (e.g., Cu²⁺, Fe³⁺) due to sulfur’s chelating ability .
Biological Activity
N-{[(3-nitrophenyl)amino]carbonothioyl}acetamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including antibacterial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
This compound contains a nitrophenyl group attached to a carbonothioamide structure. This configuration is significant as it contributes to the compound's reactivity and interaction with biological targets.
Key Structural Features:
- Functional Groups : Nitro group, amine, and carbonothioyl moiety.
- Molecular Formula : CHNOS.
- Molecular Weight : 226.26 g/mol.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria.
- Minimum Inhibitory Concentration (MIC) :
The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines.
- Cell Lines Tested :
- A549 (lung carcinoma)
- MCF-7 (breast adenocarcinoma)
In these studies, the compound demonstrated an IC value in the range of 25–60 μM, indicating moderate cytotoxicity against these cancer cell lines .
Case Studies and Research Findings
- Study on Antibacterial Efficacy :
- Anticancer Activity Assessment :
- Mechanistic Insights :
Data Tables
Q & A
Q. What protocols ensure reproducibility in biological assay preparation (e.g., cytotoxicity studies)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
